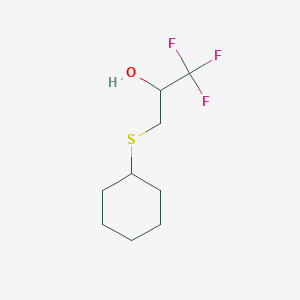

3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

3-cyclohexylsulfanyl-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h7-8,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSKDSXNCGTRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

One common method involves the nucleophilic substitution of a suitable trifluoromethylated precursor with cyclohexanethiol or its derivatives. This method can be summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-chloro-1,1,1-trifluoropropan-2-ol | Starting material with trifluoromethyl and chloro substituent at the propanol skeleton. |

| 2 | Cyclohexanethiol (C6H11SH) | Acts as the nucleophile attacking the electrophilic carbon bearing the chlorine. |

| 3 | Base (e.g., potassium hydroxide or triethylamine) | To deprotonate thiol and facilitate nucleophilic substitution. |

| 4 | Solvent (e.g., DMF, DMSO) | Polar aprotic solvents favor SN2 reactions. |

| 5 | Temperature control (ambient to moderate heating) | To optimize reaction rate and selectivity. |

The reaction proceeds via an SN2 mechanism where the cyclohexylthiolate anion displaces the chlorine atom, forming the cyclohexylsulfanyl substituent on the trifluoropropanol backbone.

Thiol Addition to Trifluoropropanone Derivatives

An alternative approach involves the addition of cyclohexanethiol to trifluoropropanone or its activated derivatives:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1,1,1-Trifluoropropan-2-one (trifluoropropanone) | Carbonyl precursor with trifluoromethyl group. |

| 2 | Cyclohexanethiol | Adds across the carbonyl group. |

| 3 | Acid or base catalyst | To activate the carbonyl or thiol for nucleophilic addition. |

| 4 | Solvent (e.g., ethanol, dichloromethane) | Suitable for maintaining reagent solubility. |

| 5 | Temperature control | Typically mild heating to moderate temperature. |

This method relies on the nucleophilic addition of the thiol to the electrophilic carbonyl carbon, followed by protonation to yield the secondary alcohol with the cyclohexylsulfanyl substituent.

Oxidation and Reduction Sequences

In some cases, the synthesis may involve oxidation of a sulfide intermediate to a sulfoxide or sulfone, followed by selective reduction to the sulfide form with the desired stereochemistry. This sequence allows fine-tuning of the sulfur oxidation state and stereochemical outcome.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Sulfide intermediate (e.g., 3-(cyclohexylsulfanyl)propane derivatives) | Precursor with sulfur in reduced form. |

| 2 | Oxidizing agent (e.g., m-CPBA, H2O2) | Converts sulfide to sulfoxide or sulfone. |

| 3 | Reducing agent (e.g., DIBAL-H, Zn/AcOH) | Reduces sulfoxide/sulfone back to sulfide if needed. |

| 4 | Stereochemical control via chiral catalysts or auxiliaries | To achieve enantioselective synthesis. |

This method is more complex but useful for obtaining stereochemically pure products.

Detailed Research Findings

Reaction Yields and Purity

- Nucleophilic substitution reactions with cyclohexanethiol typically yield 70-85% of the desired product under optimized conditions.

- Thiol addition to trifluoropropanone derivatives can achieve yields of 65-80%, depending on catalyst and solvent choice.

- Oxidation-reduction sequences may reduce overall yield due to multiple steps but improve stereochemical purity.

Reaction Conditions Impact

- Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Mild heating (40-60°C) accelerates reaction rates without compromising selectivity.

- Use of bases like potassium hydroxide or triethylamine is critical for thiol deprotonation and nucleophile generation.

Stereochemical Considerations

- The secondary alcohol center in this compound is a stereogenic center.

- Enantioselective synthesis can be achieved by employing chiral catalysts or auxiliaries during the thiol addition or nucleophilic substitution steps.

- Control of stereochemistry is essential for biological activity and pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-chloro-1,1,1-trifluoropropan-2-ol, cyclohexanethiol, base, polar aprotic solvent | Straightforward, high yield | Possible side reactions with base | 70-85 |

| Thiol Addition to Carbonyl | Trifluoropropanone, cyclohexanethiol, acid/base catalyst | Direct formation of alcohol | Requires activated carbonyl | 65-80 |

| Oxidation-Reduction Sequence | Sulfide intermediate, oxidant, reductant, chiral catalysts | Stereochemical control | Multi-step, lower overall yield | 50-70 |

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted trifluoropropanol derivatives.

Scientific Research Applications

3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoropropanol moiety can form hydrogen bonds and engage in hydrophobic interactions, while the cyclohexylsulfanyl group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 1,1,1-trifluoropropan-2-ol backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: The cyclohexylsulfanyl group in the target compound enhances lipophilicity compared to amino-substituted analogs (e.g., cyclopropylamino derivative) . This property is critical for membrane permeability in drug design.

- Thermal Stability : Trifluoromethyl groups generally increase thermal stability. For example, dicationic species of related trifluoromethylated alcohols remain stable up to 20°C in superacid media .

Biological Activity

3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol is an organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a cyclohexylsulfanyl group attached to a trifluoropropanol backbone, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

- Molecular Formula: C₉H₁₃F₃OS

- Molecular Weight: 228.26 g/mol

- CAS Number: 1339932-09-0

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylthiol with 1,1,1-trifluoro-2-propanol. The reaction is generally facilitated by a base such as sodium hydride or potassium tert-butoxide under controlled temperature conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoropropanol moiety allows for hydrogen bonding and hydrophobic interactions, while the cyclohexylsulfanyl group can modulate binding affinities.

The compound's mechanism of action involves:

- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction: The compound can interact with various receptors influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological activities of this compound in different contexts:

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound significantly reduced the production of virulence factors in Pseudomonas aeruginosa. At a concentration of 1.8 mM, it decreased pyocyanin production by 41% and inhibited protease activity by up to 32%. Scanning electron microscopy revealed that treated bacteria exhibited disrupted biofilm structures while maintaining normal morphology.

Case Study 2: Cytotoxicity Assessment

In evaluating cytotoxicity against A549 lung cancer cells and NIH-3T3 mouse embryo cells using the MTT assay, all tested concentrations (up to 10 mM) showed low toxicity. This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its properties and activities:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride | Pyrrolidine derivative | Moderate enzyme inhibition |

| 6-(Cyclohexylsulfanyl)-5-(ethoxymethyl)pyrimidine | Pyrimidine derivative | Antimicrobial activity |

| This compound | Trifluoropropanol derivative | Stronger biofilm inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.